9,10-Bis(4-cyanophenyl)anthracene
Overview
Description
“9,10-Bis(4-cyanophenyl)anthracene” is an aromatic hydrocarbon . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is also used in lightsticks as a fluorophor producing ghostly green light .
Synthesis Analysis
A series of anthracene-based derivatives, including 9,10-Bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields . These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .Molecular Structure Analysis
The crystal structure of a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group was reported . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .Chemical Reactions Analysis
The excited state dynamics of 9,10-bis(phenylethynyl)anthracene were affected by torsional disorder . Red-edge irradiation excited planar molecules that returned to the ground state without significant structural dynamics . Higher-energy irradiation excited torsionally disordered molecules, which then planarised, leading to important spectral dynamics .Physical and Chemical Properties Analysis
All the compounds exhibited high thermal stability (T d =221—484 °C) and blue emission with a high quantum yield (Φ f =0.20—0.75) . As the number of substituents increased, the decomposition temperatures (T d) of these compounds increased in the following order: 1 < 2 < 3 . Different substituents strongly affected the optical properties .Scientific Research Applications
1. Aggregation-Induced Emission and Cell Imaging
9,10-Bis(4-cyanophenyl)anthracene and related compounds demonstrate notable aggregation-induced emission (AIE) behaviors, making them suitable for cell imaging applications. These compounds exhibit intense emission when their intramolecular rotation is restricted, a feature that can be exploited in fluorescence microscopy for biological studies (Wang et al., 2020).
2. Photocatalytic Applications
Certain derivatives of 9,10-bis(phenylethynyl)anthracene, which are closely related to this compound, have been used as photocatalysts for fluoroalkylation under visible light irradiation. This application leverages their high reducing power to generate versatile fluoroalkyl radicals. These photocatalysts are especially effective in reactions that proceed via catalytic radical processes rather than radical chain processes, highlighting their potential in advanced organic synthesis (Noto et al., 2018).
3. Electroluminescent Materials
Derivatives of 9,10-bis(phenylethynyl)anthracene have been explored as high-performance green host electroluminescent materials. These compounds, when used in electroluminescent devices, exhibit intensive green light emission. Their device performance is enhanced by employing various layers like hole-injection and electron-transporting layers, demonstrating their utility in creating efficient lighting and display technologies (Yu et al., 2002).
4. Semiconducting Properties
Substitution on the anthracene ring, as seen in related 9,10-bis(phenylethynyl)anthracene derivatives, influences electronic and photophysical properties. These modifications enhance intermolecular interactions and increase hole mobility, making these materials suitable for use in semiconducting applications such as thin-film transistors (Hur et al., 2011).
5. Fluorescent pH Sensors and Biological Probes
Functionalized derivatives of 9,10-distyrylanthracene, a compound structurally similar to this compound, have been used as fluorescent pH sensors and biological probes. These compounds demonstrate aggregation-induced emission and can interact with biomacromolecules like proteins and DNA, thereby amplifying emission. This property makes them suitable for sensing applications and as probes in biological research (Lu et al., 2010).
Mechanism of Action
The mechanism of action of 9,10-bis(phenylethynyl)anthracene is related to its excited state dynamics . The torsional disorder affects these dynamics in solvents of different viscosities and in polymers . The luminophores formed excimers in the supercooled nematic phase, whereas no excimer formation was observed for the crystalline phases .
Future Directions
The future directions of research on “9,10-Bis(4-cyanophenyl)anthracene” could involve further investigation of its excited state dynamics and how torsional disorder affects these dynamics . Additionally, the design strategies used in the creation of the cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group could be applied to other luminescent cyclophanes .
Biochemical Analysis
Biochemical Properties
It is known that this compound exhibits strong and stable electrogenerated chemiluminescence emission . This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that influences their biochemical reactions.
Molecular Mechanism
It is known that this compound is more rigid in the electronic excited state due to conjugation . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, 9,10-Bis(4-cyanophenyl)anthracene exhibits inhomogeneous broadening of the absorption spectrum at room temperature This suggests that the effects of this compound may change over time
Properties
IUPAC Name |
4-[10-(4-cyanophenyl)anthracen-9-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGMQPXTWKKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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